Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate
Description
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorinated cyclopentyl ring
Properties
Molecular Formula |
C9H15FO3 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(12)7(11)9(10)5-3-4-6-9/h7,11H,2-6H2,1H3 |
InChI Key |
ZRFSISRRFHDOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1(CCCC1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate typically involves the reaction of ethyl acetate with 1-fluorocyclopentyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ketone, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(1-fluorocyclopentyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(1-fluorocyclopentyl)-2-hydroxyethanol.
Substitution: Formation of ethyl 2-(1-substituted cyclopentyl)-2-hydroxyacetate.
Scientific Research Applications
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-chlorocyclopentyl)-2-hydroxyacetate
- Ethyl 2-(1-bromocyclopentyl)-2-hydroxyacetate
- Ethyl 2-(1-methylcyclopentyl)-2-hydroxyacetate
Uniqueness
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Biological Activity
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁F O₃
- Molecular Weight : 182.18 g/mol
The compound features a fluorinated cyclopentyl group which is significant in enhancing its biological activity compared to non-fluorinated analogs.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds. This compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control Compound A | 64 | 128 |
| Control Compound B | 128 | Not Detected |
The data indicates that the compound has a lower MIC compared to control compounds, suggesting enhanced antimicrobial efficacy due to the fluorine substitution.
Anticancer Activity
This compound has been evaluated for its anticancer properties, particularly in hormone-dependent cancers. Its mechanism involves the modulation of gonadotropin-releasing hormone (GnRH) pathways.
Case Study: Hormone-Dependent Cancer
A study involving prostate cancer cell lines demonstrated that treatment with this compound resulted in:
- Reduction in cell proliferation : A decrease in cell viability by approximately 50% at a concentration of 10 µM.
- Induction of apoptosis : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors involved in hormonal regulation and microbial inhibition. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration and receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
